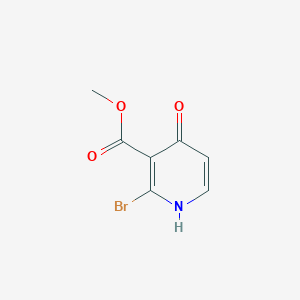

Methyl 2-bromo-4-hydroxypyridine-3-carboxylate

説明

Methyl 2-bromo-4-hydroxypyridine-3-carboxylate is a brominated pyridine derivative featuring a hydroxyl group at position 4 and a methyl ester at position 3. Its molecular formula is C₇H₆BrNO₃, with a calculated molecular weight of 231.9 g/mol. The compound’s structure combines electron-withdrawing (bromo, ester) and electron-donating (hydroxyl) groups, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry. The bromine atom at position 2 serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group enables hydrogen bonding and further functionalization .

特性

IUPAC Name |

methyl 2-bromo-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)5-4(10)2-3-9-6(5)8/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGHJGYBDFAKST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC=CC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-hydroxypyridine-3-carboxylate typically involves the bromination of a pyridine derivative followed by esterification. One common method starts with 2-hydroxy-3-pyridinecarboxylic acid, which is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 2-bromo-4-hydroxy-3-pyridinecarboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid or thionyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for Methyl 2-bromo-4-hydroxypyridine-3-carboxylate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination, and esterification processes to ensure high yield and purity while minimizing waste and production costs.

化学反応の分析

Types of Reactions

Methyl 2-bromo-4-hydroxypyridine-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: 2-bromo-4-oxo-3-pyridinecarboxylate.

Reduction: 2-bromo-4-hydroxy-3-pyridinemethanol.

科学的研究の応用

Methyl 2-bromo-4-hydroxypyridine-3-carboxylate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Materials Science: Utilized in the synthesis of functional materials, such as polymers and ligands for coordination chemistry.

作用機序

The mechanism of action of Methyl 2-bromo-4-hydroxypyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: 2-bromo-3-methylpyridine, ethyl 2-bromo-3-methylpyridine-4-carboxylate, and methyl 2-amino-6-bromopyridine-3-carboxylate. Key differences in substituent positions, functional groups, and molecular properties are highlighted.

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Substituent Position and Reactivity: The hydroxyl group at position 4 in the target compound enhances polarity and acidity (pKa ~8–10), unlike the non-hydroxylated analogs . This promotes solubility in polar solvents (e.g., water or methanol) and facilitates nucleophilic reactions at the ester group. Bromine at position 2 (vs. 6 in ) creates steric and electronic effects. Position 2 bromine is more reactive in cross-coupling due to reduced steric hindrance compared to position 6.

Ester Group Variations :

- The methyl ester in the target compound is less lipophilic than the ethyl ester in , as evidenced by lower molecular weight (231.9 vs. 244.085 g/mol). This impacts drug permeability in biological systems.

- The ethyl ester in offers higher thermal stability, with a boiling point ~20–30°C higher than methyl esters, as inferred from methyl/ethyl ester trends .

Functional Group Diversity: The amino group in introduces basicity (pKa ~4–5 for pyridine amines), enabling protonation at physiological pH. This contrasts with the hydroxyl group in the target compound, which is weakly acidic. The methyl group in lacks reactive sites, making it less versatile in synthesis compared to hydroxyl- or amino-bearing analogs.

生物活性

Methyl 2-bromo-4-hydroxypyridine-3-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

The primary target of Methyl 2-bromo-4-hydroxypyridine-3-carboxylate is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme catalyzes the conversion of 3-hydroxy-2-methylpyridine-5-carboxylate using NAD(P)H, H, and O to produce 2-(acetamidomethylene)succinate and NAD(P) . The interaction with this enzyme indicates that the compound may influence biochemical pathways, particularly those related to vitamin B6 metabolism .

Antimicrobial Properties

Recent studies have indicated that Methyl 2-bromo-4-hydroxypyridine-3-carboxylate exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these bacteria demonstrate its potential as an antibacterial agent:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that the compound has a broad spectrum of activity against various pathogens .

Antifungal Activity

In addition to its antibacterial properties, Methyl 2-bromo-4-hydroxypyridine-3-carboxylate has shown antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM for C. albicans and 56.74 to 222.31 µM for F. oxysporum .

Applications in Research

Methyl 2-bromo-4-hydroxypyridine-3-carboxylate serves multiple roles in scientific research:

- Organic Synthesis : It is utilized as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

- Medicinal Chemistry : The compound is being investigated for its potential as a pharmacophore in developing new drugs targeting neurological and inflammatory diseases .

- Materials Science : It is also employed in synthesizing functional materials such as polymers and ligands for coordination chemistry .

Case Studies

A study on the synthesis and activity of various pyridine derivatives highlighted the importance of structural modifications on biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups significantly influenced the antibacterial efficacy of related compounds .

Another investigation focused on the structure-activity relationship (SAR) of pyridine derivatives, revealing that specific substitutions can enhance antimicrobial properties while maintaining low toxicity levels towards human cells .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。